molecular formula C10H10N2O B596483 8-(Aminomethyl)isoquinolin-1(2h)-one CAS No. 1374651-98-5

8-(Aminomethyl)isoquinolin-1(2h)-one

Cat. No. B596483
CAS RN: 1374651-98-5
M. Wt: 174.203
InChI Key: QTEJHAOGIKSYQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for the synthesis of isoquinolones. One method involves the rhodium-catalyzed C-H activation/annulation reactions . Another method involves a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization .


Molecular Structure Analysis

Isoquinolones have a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The position of the nitrogen atom in the pyridine ring differentiates isoquinolones from quinolones .


Chemical Reactions Analysis

Isoquinolones can undergo various chemical reactions. For example, they can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . A Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides isoquinolin-1(2H)-ones via a selective cleavage of a C-C bond .

Future Directions

The future directions for research on isoquinolones could involve the development of new synthetic methods, the discovery of new biological targets, and the design of new drugs based on the isoquinolone scaffold .

properties

IUPAC Name

8-(aminomethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-3-1-2-7-4-5-12-10(13)9(7)8/h1-5H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEJHAOGIKSYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Aminomethyl)isoquinolin-1(2h)-one

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